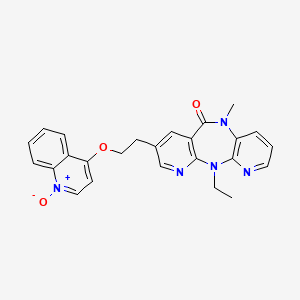

Bilr 355

Beschreibung

Eigenschaften

CAS-Nummer |

380378-81-4 |

|---|---|

Molekularformel |

C25H23N5O3 |

Molekulargewicht |

441.5 g/mol |

IUPAC-Name |

2-ethyl-9-methyl-13-[2-(1-oxidoquinolin-1-ium-4-yl)oxyethyl]-2,4,9,15-tetrazatricyclo[9.4.0.03,8]pentadeca-1(11),3(8),4,6,12,14-hexaen-10-one |

InChI |

InChI=1S/C25H23N5O3/c1-3-29-23-19(25(31)28(2)21-9-6-12-26-24(21)29)15-17(16-27-23)11-14-33-22-10-13-30(32)20-8-5-4-7-18(20)22/h4-10,12-13,15-16H,3,11,14H2,1-2H3 |

InChI-Schlüssel |

BEMBRAMZGVDPMH-UHFFFAOYSA-N |

Kanonische SMILES |

CCN1C2=C(C=CC=N2)N(C(=O)C3=C1N=CC(=C3)CCOC4=CC=[N+](C5=CC=CC=C54)[O-])C |

Aussehen |

Solid powder |

Reinheit |

>98% (or refer to the Certificate of Analysis) |

Haltbarkeit |

>2 years if stored properly |

Löslichkeit |

Soluble in DMSO |

Lagerung |

Dry, dark and at 0 - 4 C for short term (days to weeks) or -20 C for long term (months to years). |

Synonyme |

11-ethyl-5,11-dihydro-5-methyl-8-(2-(1-oxido-4-quinolinyl)ethyl)-6H-dipyrido(3,2-b,2',3'-e)(1,4)diazepin-6-one 5,11-dihydro-11-ethyl-5-methyl-8-(2-(1-oxido-4-quinolinyl)ethyl)-6H-dipyrido(3,2-B,2',3'-E)(1,4)diazepin-6-one 5,11-dihydro-EMODDO BILR 355 BILR-355 BILR355 |

Herkunft des Produkts |

United States |

Foundational & Exploratory

An In-Depth Technical Guide to the Mechanism of Action of Bilr 355 in HIV-1 Replication

For Researchers, Scientists, and Drug Development Professionals

Introduction

Bilr 355 is a second-generation non-nucleoside reverse transcriptase inhibitor (NNRTI) that has demonstrated promising in vitro activity against human immunodeficiency virus type 1 (HIV-1).[1] As a class of antiretroviral drugs, NNRTIs are a critical component of highly active antiretroviral therapy (HAART). This technical guide provides a comprehensive overview of the mechanism of action of this compound, its efficacy against wild-type and resistant strains of HIV-1, and the experimental methodologies used to characterize this compound.

Mechanism of Action: Allosteric Inhibition of HIV-1 Reverse Transcriptase

The primary target of this compound is the HIV-1 reverse transcriptase (RT), a pivotal enzyme responsible for converting the viral RNA genome into double-stranded DNA, a crucial step in the viral replication cycle. Unlike nucleoside reverse transcriptase inhibitors (NRTIs), which are incorporated into the growing DNA chain and cause chain termination, this compound and other NNRTIs are allosteric inhibitors.

This compound binds to a hydrophobic pocket located in the p66 subunit of the HIV-1 RT, approximately 10 Å from the catalytic active site. This binding pocket is unique to HIV-1 RT and is not present in human DNA polymerases, which accounts for the high selectivity and low cytotoxicity of NNRTIs. The binding of this compound to this allosteric site induces a conformational change in the three-dimensional structure of the enzyme. This structural alteration, particularly in the "thumb" and "fingers" subdomains of the p66 subunit, results in the repositioning of key amino acid residues within the catalytic site. Consequently, the enzyme's ability to bind to the nucleic acid template and incorporate deoxynucleoside triphosphates (dNTPs) is severely impaired, effectively halting DNA synthesis and preventing the completion of reverse transcription.

Figure 2. A generalized experimental workflow for determining the in vitro anti-HIV-1 activity of this compound.

Pharmacokinetics and Metabolism

This compound exhibits a nonlinear pharmacokinetic profile and low oral exposure when administered alone. [2]To enhance its systemic exposure, it has been co-administered with ritonavir, a potent inhibitor of the cytochrome P450 3A (CYP3A) enzyme system. [2]This co-administration leads to a significant increase in the plasma concentrations of this compound.

Interestingly, the metabolism of this compound is complex and involves the gut microbiota. In the presence of ritonavir, a metabolic switching occurs. This compound is first reduced by gut bacteria to an intermediate, which is then oxidized by the host enzyme aldehyde oxidase to form a major metabolite. [2]This highlights the intricate interplay between host enzymes, gut microflora, and co-administered drugs in determining the pharmacokinetic profile of this compound.

Conclusion

This compound is a potent, second-generation non-nucleoside reverse transcriptase inhibitor of HIV-1. Its mechanism of action involves allosteric inhibition of the reverse transcriptase enzyme, leading to the suppression of viral replication. It demonstrates significant activity against both wild-type and NNRTI-resistant strains of HIV-1 in vitro. The complex pharmacokinetic profile of this compound, particularly its interaction with ritonavir and its metabolism by gut bacteria and host enzymes, underscores the importance of comprehensive pharmacological evaluation in the development of new antiretroviral agents. Further research into its resistance profile and clinical efficacy will be crucial in defining its role in the management of HIV-1 infection.

References

Bilr 355 binding site on reverse transcriptase

An In-depth Technical Guide to the BILR 355 Binding Site on HIV-1 Reverse Transcriptase

Disclaimer: Publicly available scientific literature does not contain specific experimental data on the binding site of this compound with HIV-1 reverse transcriptase (RT), including its crystal structure or a detailed list of interacting amino acid residues. This guide provides an in-depth overview of the non-nucleoside reverse transcriptase inhibitor (NNRTI) binding site and the mechanism of action of second-generation NNRTIs, which is the class of compounds to which this compound belongs. The information presented herein is based on extensive research on closely related and well-characterized second-generation NNRTIs, such as etravirine and rilpivirine, and is intended to serve as a proxy for understanding the likely binding characteristics of this compound.

Introduction

This compound is a second-generation non-nucleoside reverse transcriptase inhibitor (NNRTI) that was under development for the treatment of HIV-1 infection. Like other NNRTIs, it is a non-competitive inhibitor that binds to an allosteric site on the HIV-1 reverse transcriptase, an enzyme crucial for the viral replication cycle. This binding induces a conformational change in the enzyme, thereby inhibiting its DNA polymerase activity. Second-generation NNRTIs were designed to be effective against HIV-1 strains that have developed resistance to first-generation NNRTIs.

Data Presentation

While specific binding affinity data such as Ki or a detailed IC50 profile against a wide panel of mutant viruses are not available for this compound in the public domain, some in vitro efficacy data has been reported.

Table 1: In Vitro Efficacy of this compound against HIV-1

| Virus Type | EC50 (ng/mL) |

| Wild-Type HIV-1 | 0.26 |

| Common NNRTI-Resistant HIV-1 | 1.5 - 13 |

EC50 (50% effective concentration) is the concentration of a drug that inhibits 50% of viral replication in vitro.

The NNRTI Binding Pocket: A Proxy for this compound Interaction

NNRTIs bind to a hydrophobic pocket in the p66 subunit of HIV-1 RT, located approximately 10 Å from the catalytic site of the DNA polymerase domain.[1] This pocket is not present in the absence of an NNRTI and is formed upon inhibitor binding through the repositioning of several amino acid side chains.[1]

The flexibility of second-generation NNRTIs like etravirine and rilpivirine allows them to bind to the NNRTI pocket in multiple conformations.[2][3] This adaptability is key to their activity against a broader range of NNRTI-resistant mutants.[2][4] It is highly probable that this compound shares this characteristic.

Key Amino Acid Residues Forming the NNRTI Binding Pocket:

The NNRTI binding pocket is primarily lined by hydrophobic and aromatic amino acid residues. Key residues that are known to interact with second-generation NNRTIs include:

-

Entrance: L100, K101, K103, V106, V179, E138 (from the p51 subunit)[1]

-

Core: Y181, Y188, G190, F227, W229, L234[1]

The interaction of second-generation NNRTIs with these residues, particularly through hydrogen bonds and hydrophobic interactions, stabilizes the inhibitor within the pocket.[5] For instance, the diarylpyrimidine structure common to etravirine and rilpivirine allows for a "wobble" within the pocket, accommodating mutations that would sterically hinder the binding of first-generation NNRTIs.[2]

Mechanism of Action and Resistance

The binding of a second-generation NNRTI to the allosteric pocket induces significant conformational changes in the reverse transcriptase enzyme. This leads to the hyper-extension of the "thumb" domain and a distortion of the "primer grip," which is crucial for correctly positioning the nucleic acid substrate for polymerization.[6][7] Ultimately, this prevents the addition of nucleotides to the growing DNA chain.

Resistance to NNRTIs arises from mutations in the amino acid residues that line the binding pocket. These mutations can reduce the binding affinity of the inhibitor through steric hindrance or by altering the electronic environment of the pocket.

Table 2: Key Resistance Mutations for Second-Generation NNRTIs

| Mutation | Effect on Second-Generation NNRTIs |

| K103N | Often confers resistance to first-generation NNRTIs, but second-generation NNRTIs can retain activity.[4] |

| Y181C/I | Common resistance mutation for first-generation NNRTIs; second-generation NNRTIs are designed to be active against these mutants.[8] |

| E138K | Can reduce susceptibility to rilpivirine and etravirine.[9] |

| M184I | When present with other mutations, can contribute to rilpivirine resistance.[9] |

| Y188L | Can reduce susceptibility to etravirine and rilpivirine.[4] |

| L100I + K103N | This combination of mutations can reduce the susceptibility to rilpivirine.[10] |

Experimental Protocols

Detailed experimental protocols for this compound are not available. The following are representative protocols for key experiments used in the characterization of NNRTIs.

Protocol 1: HIV-1 Reverse Transcriptase Enzyme Inhibition Assay

This assay measures the ability of a compound to inhibit the DNA polymerase activity of recombinant HIV-1 RT.

Materials:

-

Recombinant HIV-1 Reverse Transcriptase (purified)

-

Poly(rA)-oligo(dT) template-primer

-

[³H]-dTTP (radiolabeled deoxythymidine triphosphate)

-

Reaction buffer (e.g., 50 mM Tris-HCl pH 7.8, 60 mM KCl, 10 mM MgCl₂, 1 mM DTT)

-

Test compound (e.g., this compound) dissolved in DMSO

-

Trichloroacetic acid (TCA)

-

Glass fiber filters

-

Scintillation fluid and counter

Methodology:

-

Prepare serial dilutions of the test compound in DMSO.

-

In a microcentrifuge tube, combine the reaction buffer, poly(rA)-oligo(dT), and [³H]-dTTP.

-

Add the test compound dilution or DMSO (for control) to the reaction mixture.

-

Initiate the reaction by adding the recombinant HIV-1 RT.

-

Incubate the reaction at 37°C for a defined period (e.g., 30-60 minutes).

-

Stop the reaction by adding cold TCA to precipitate the newly synthesized DNA.

-

Collect the precipitated DNA by filtering the reaction mixture through glass fiber filters.

-

Wash the filters with TCA and then ethanol to remove unincorporated [³H]-dTTP.

-

Dry the filters and place them in scintillation vials with scintillation fluid.

-

Measure the radioactivity using a scintillation counter.

-

Calculate the percentage of inhibition for each compound concentration relative to the DMSO control and determine the IC50 value by non-linear regression analysis.

Protocol 2: In Vitro Selection of NNRTI-Resistant HIV-1

This protocol is used to generate and identify viral mutations that confer resistance to an NNRTI.

Materials:

-

HIV-1 laboratory strain (e.g., NL4-3)

-

Susceptible host cells (e.g., MT-4 cells or peripheral blood mononuclear cells)

-

Cell culture medium and supplements

-

Test compound (e.g., this compound)

-

p24 antigen ELISA kit

-

DNA sequencing reagents and equipment

Methodology:

-

Infect susceptible host cells with a known amount of HIV-1.

-

Culture the infected cells in the presence of the test compound at a starting concentration around its EC50.

-

Monitor viral replication by measuring p24 antigen levels in the culture supernatant.

-

When viral replication is detected (breakthrough), harvest the virus-containing supernatant.

-

Use the harvested virus to infect fresh cells, and increase the concentration of the test compound (typically 2- to 3-fold).

-

Repeat this passage process for multiple rounds, gradually escalating the drug concentration.

-

Once the virus can replicate at a significantly higher drug concentration compared to the starting concentration, isolate the viral RNA from the supernatant.

-

Perform reverse transcription PCR (RT-PCR) to amplify the reverse transcriptase gene.

-

Sequence the amplified DNA to identify mutations that have arisen in the reverse transcriptase gene.

-

These mutations are then further characterized for their contribution to the resistance phenotype.

Mandatory Visualization

Caption: Mechanism of action of this compound on HIV-1 Reverse Transcriptase.

Caption: General workflow for in vitro selection of NNRTI-resistant HIV-1.

References

- 1. proteopedia.org [proteopedia.org]

- 2. Combating Non-nucleoside Reverse Transcriptase Inhibitor Resistance with a Focus On Etravirine (Intelence) for HIV-1 Infection - PMC [pmc.ncbi.nlm.nih.gov]

- 3. Etravirine - Wikipedia [en.wikipedia.org]

- 4. academic.oup.com [academic.oup.com]

- 5. researchgate.net [researchgate.net]

- 6. Structural Aspects of Drug Resistance and Inhibition of HIV-1 Reverse Transcriptase - PMC [pmc.ncbi.nlm.nih.gov]

- 7. Complexes of HIV-1 RT, NNRTI and RNA/DNA hybrid reveal a structure compatible with RNA degradation - PMC [pmc.ncbi.nlm.nih.gov]

- 8. In Vitro Selection of HIV-1 CRF08_BC Variants Resistant to Reverse Transcriptase Inhibitors - PMC [pmc.ncbi.nlm.nih.gov]

- 9. Biochemical mechanism of HIV-1 resistance to rilpivirine - PubMed [pubmed.ncbi.nlm.nih.gov]

- 10. iasusa.org [iasusa.org]

An In-depth Technical Guide to the NNRTI Class of Antiretroviral Drugs

Audience: Researchers, scientists, and drug development professionals.

Introduction to Non-Nucleoside Reverse Transcriptase Inhibitors (NNRTIs)

Non-Nucleoside Reverse Transcriptase Inhibitors (NNRTIs) are a cornerstone class of antiretroviral drugs used in the management of Human Immunodeficiency Virus Type 1 (HIV-1) infection.[1] As a critical component of Highly Active Antiretroviral Therapy (HAART), these small hydrophobic molecules are potent, non-competitive inhibitors of reverse transcriptase (RT), a viral enzyme essential for the replication of HIV.[2][3] Unlike their counterparts, the Nucleoside/Nucleotide Reverse Transcriptase Inhibitors (NRTIs), NNRTIs do not require intracellular phosphorylation to become active and are not incorporated into the nascent viral DNA chain.[3][4] Instead, they bind to a distinct, allosteric site on the enzyme, inducing a conformational change that disrupts its catalytic activity.[1][5] The first generation of NNRTIs, including nevirapine and efavirenz, became integral to combination therapy regimens.[1] Subsequent development has led to next-generation agents like etravirine, rilpivirine, and doravirine, which offer improved resistance profiles and tolerability.[6]

Mechanism of Action

The primary function of HIV-1 reverse transcriptase is to convert the single-stranded viral RNA genome into double-stranded DNA, a process known as reverse transcription. This is a critical step for the subsequent integration of the viral DNA into the host cell's genome.[7]

NNRTIs function by binding directly to a hydrophobic pocket located on the p66 subunit of the HIV-1 RT heterodimer.[5] This site, known as the NNRTI-binding pocket (NNRTI-BP), is situated approximately 10 Å away from the polymerase active site.[5] The binding of an NNRTI to this allosteric site is non-competitive with respect to the nucleoside triphosphate substrates.[3] This interaction induces a conformational change in the three-dimensional structure of the enzyme, distorting the positioning of key residues within the polymerase active site.[2] This structural alteration severely limits the mobility of the RT's "thumb" and "finger" subdomains, which are crucial for the polymerization process, thereby inhibiting the synthesis of viral DNA.[3]

FDA-Approved NNRTIs

Five NNRTIs have received approval from the U.S. Food and Drug Administration (FDA) for the treatment of HIV-1 infection. These can be broadly categorized into first and second-generation agents, with the latter typically exhibiting a higher barrier to resistance.

| Generic Name (Abbreviation) | Brand Name(s) | FDA Approval Date | Generation |

| Nevirapine (NVP) | Viramune, Viramune XR | 1996 | First |

| Efavirenz (EFV) | Sustiva | September 17, 1998[8] | First |

| Etravirine (ETR) | Intelence | 2008[3] | Second |

| Rilpivirine (RPV) | Edurant | May 20, 2011[3][9] | Second |

| Doravirine (DOR) | Pifeltro | August 30, 2018[8] | Second |

| Brand has been discontinued, but generic versions are available. |

Pharmacokinetics and Metabolism

NNRTIs are a chemically diverse group, which is reflected in their pharmacokinetic profiles. Generally, they are orally administered and do not require intracellular activation.[4] A key characteristic of this class is their metabolism through the hepatic cytochrome P450 (CYP) enzyme system, primarily CYP3A4 and CYP2B6.[4][10] This makes them susceptible to significant drug-drug interactions, as they can act as inducers, inhibitors, or substrates of these enzymes.[4]

Table 4.1: Comparative Pharmacokinetic Parameters of Approved NNRTIs

| Parameter | Doravirine (DOR) | Efavirenz (EFV) | Etravirine (ETR) | Nevirapine (NVP) | Rilpivirine (RPV) |

| Bioavailability (%) | ~64[11] | Not Determined | Food Dependent[12] | >90[13] | Food Dependent[1] |

| Tmax (hours) | 1 - 4[3] | ~5[14] | ~4[8] | ~4 | ~4[15] |

| Protein Binding (%) | ~76[11] | >99[4] | >99.9[12] | ~60[13] | ~99.7 |

| Terminal Half-life (t½, hours) | ~15[11] | 40 - 55 (multiple dose)[4] | 30 - 40[8] | 25 - 30 (multiple dose)[6] | ~50[1] |

| Metabolism | CYP3A4[11] | CYP2B6, CYP3A4[16] | CYP3A, CYP2C9, CYP2C19[8] | CYP3A4, CYP2B6[10] | CYP3A[1] |

| Food Effect | Can be taken with or without food[11] | Take on empty stomach[14] | Must be taken with a meal[12] | No significant effect | Must be taken with a meal[1] |

Mechanisms of Resistance

A significant clinical limitation of NNRTIs, particularly the first-generation agents, is the rapid development of high-level resistance, often from a single point mutation in the reverse transcriptase gene (pol).[17] These mutations occur within or near the NNRTI-binding pocket, sterically hindering the drug's ability to bind or altering the pocket's conformational dynamics, thereby reducing the drug's affinity and inhibitory effect.[12][17]

Common resistance-associated mutations include K103N, Y181C, G190A, L100I, V106A/M, and Y188C/H/L.[3][17] The K103N mutation, for instance, is one of the most frequent and confers broad cross-resistance to first-generation NNRTIs like nevirapine and efavirenz.[17] Second-generation NNRTIs such as etravirine and rilpivirine were designed with greater conformational flexibility, allowing them to bind effectively to the RT enzyme even in the presence of some of these common mutations, thus presenting a higher genetic barrier to resistance.[6]

Table 5.1: In Vitro Activity of Select NNRTIs Against Wild-Type and Mutant HIV-1

| Compound | HIV-1 Strain | IC₅₀ (nM) - Fold Change vs. WT |

| Efavirenz | Wild-Type | 1.7 |

| K103N | 50 (>29-fold) | |

| Y181C | 25 (>14-fold) | |

| Etravirine | Wild-Type | 0.9 |

| K103N | 1.2 (1.3-fold) | |

| Y181C | 2.7 (3-fold) | |

| Doravirine | Wild-Type | 12 |

| K103N | 21 (1.75-fold) | |

| Y181C | 31 (2.6-fold) | |

| Note: IC₅₀ values are approximate and can vary based on the specific assay conditions. Data compiled from multiple sources for illustrative purposes. |

Experimental Protocols: NNRTI Efficacy Assessment

Assay: HIV-1 Reverse Transcriptase Activity (Colorimetric ELISA)

Objective: To determine the in vitro 50% inhibitory concentration (IC₅₀) of a candidate NNRTI against recombinant HIV-1 reverse transcriptase.

Principle: This assay quantifies the synthesis of DNA by RT using a poly(A) RNA template and an oligo(dT) primer. The reaction incorporates digoxigenin (DIG)- and biotin-labeled nucleotides into the newly synthesized DNA strand. The biotinylated DNA is then captured on a streptavidin-coated microplate. An anti-DIG antibody conjugated to peroxidase is added, which binds to the DIG labels. Finally, a peroxidase substrate (e.g., ABTS) is introduced, producing a colorimetric signal that is proportional to the amount of DNA synthesized. The presence of an effective NNRTI will reduce the signal intensity.[18][19]

Materials:

-

Recombinant HIV-1 Reverse Transcriptase (e.g., from E. coli)

-

Test NNRTI compound (dissolved in DMSO)

-

Streptavidin-coated 96-well microplates

-

Reaction Buffer (containing Tris-HCl, KCl, MgCl₂, DTT)

-

Template/Primer: Poly(A) x Oligo(dT)₁₅

-

Nucleotide Mix: dATP, dCTP, dGTP, biotin-dUTP, DIG-dUTP

-

Lysis Buffer (for stopping the reaction)

-

Anti-DIG-Peroxidase (POD) antibody conjugate

-

Washing Buffer (e.g., PBS with Tween-20)

-

Peroxidase Substrate (e.g., ABTS)

-

Stop Solution (e.g., 1% SDS)

-

Microplate reader (405 nm)

Procedure:

-

Compound Preparation: Prepare serial dilutions of the test NNRTI in reaction buffer. Include a "no drug" control (vehicle only) and a "no enzyme" background control.

-

Reaction Setup: To each well of the microplate, add the reaction mixture containing the template/primer, nucleotide mix, and the appropriate NNRTI dilution.

-

Enzyme Addition: Add a standardized amount of recombinant HIV-1 RT to all wells except the background controls.

-

Incubation: Incubate the plate at 37°C for 1-2 hours to allow for DNA synthesis.

-

Reaction Termination & Capture: Stop the reaction by adding lysis buffer. Transfer the reaction lysates to the streptavidin-coated microplate. Incubate for 1 hour at 37°C to allow the biotinylated DNA to bind.

-

Washing: Aspirate the contents of the wells and wash 3-5 times with washing buffer to remove unbound components.

-

Antibody Binding: Add the Anti-DIG-POD working solution to each well and incubate for 1 hour at 37°C.

-

Final Wash: Repeat the washing step (step 6) to remove unbound antibody.

-

Signal Development: Add the peroxidase substrate to each well and incubate at room temperature (15-30 minutes) until sufficient color develops.

-

Measurement: Stop the reaction if necessary and measure the absorbance at 405 nm using a microplate reader.

-

Data Analysis:

-

Subtract the average background absorbance from all other readings.

-

Calculate the percent inhibition for each NNRTI concentration relative to the "no drug" control.

-

Plot the percent inhibition versus the log of the NNRTI concentration and use non-linear regression analysis to determine the IC₅₀ value.

-

References

- 1. liverpool-hiv-hep.s3.amazonaws.com [liverpool-hiv-hep.s3.amazonaws.com]

- 2. Clinical Pharmacokinetics and Pharmacodynamics of Etravirine: An Updated Review - PMC [pmc.ncbi.nlm.nih.gov]

- 3. Clinical Pharmacodynamics, Pharmacokinetics, and Drug Interaction Profile of Doravirine - PubMed [pubmed.ncbi.nlm.nih.gov]

- 4. liverpool-hiv-hep.s3.amazonaws.com [liverpool-hiv-hep.s3.amazonaws.com]

- 5. Clinical Pharmacokinetics and Pharmacodynamics of Etravirine: An Updated Review - PubMed [pubmed.ncbi.nlm.nih.gov]

- 6. Population pharmacokinetics of nevirapine in an unselected cohort of HIV-1-infected individuals - PMC [pmc.ncbi.nlm.nih.gov]

- 7. Population pharmacokinetics of Rilpivirine in HIV-1-infected patients treated with the single-tablet regimen rilpivirine/tenofovir/emtricitabine - PubMed [pubmed.ncbi.nlm.nih.gov]

- 8. clinical-pharmacokinetics-and-pharmacodynamics-of-etravirine - Ask this paper | Bohrium [bohrium.com]

- 9. Pharmacokinetics of Rilpivirine in HIV-Infected Pregnant Women - PMC [pmc.ncbi.nlm.nih.gov]

- 10. ClinPGx [clinpgx.org]

- 11. liverpool-hiv-hep.s3.amazonaws.com [liverpool-hiv-hep.s3.amazonaws.com]

- 12. liverpool-hiv-hep.s3.amazonaws.com [liverpool-hiv-hep.s3.amazonaws.com]

- 13. Pharmacokinetic Assessment of Nevirapine and Metabolites in Human Immunodeficiency Virus Type 1-Infected Patients with Hepatic Fibrosis - PMC [pmc.ncbi.nlm.nih.gov]

- 14. Efavirenz - StatPearls - NCBI Bookshelf [ncbi.nlm.nih.gov]

- 15. PK Data and Dose Selection for Experimental NNRTI, Doravirine [natap.org]

- 16. PharmGKB Summary: Efavirenz Pathway, Pharmacokinetics (PK) - PMC [pmc.ncbi.nlm.nih.gov]

- 17. Pharmacokinetics of efavirenz (EFV) alone and in combination therapy with nelfinavir (NFV) in HIV-1 infected patients - PMC [pmc.ncbi.nlm.nih.gov]

- 18. Detection of reverse transcriptase activity by enzyme-linked immunosorbent assay in human immunodeficiency virus type 1 - PubMed [pubmed.ncbi.nlm.nih.gov]

- 19. sigmaaldrich.com [sigmaaldrich.com]

Bilr 355 and its role as a second-generation NNRTI

An In-depth Technical Guide to BILR 355: A Second-Generation NNRTI

Introduction

This compound is a second-generation non-nucleoside reverse transcriptase inhibitor (NNRTI) that was under clinical development for the treatment of human immunodeficiency virus type 1 (HIV-1) infection. As a member of the dipyridodiazepinone series, this compound demonstrated potent antiviral activity against wild-type HIV-1 and, notably, against viral strains resistant to first-generation NNRTIs.[1][2] This technical guide provides a comprehensive overview of this compound, focusing on its mechanism of action, resistance profile, pharmacokinetics, and metabolic pathways. The information is intended for researchers, scientists, and drug development professionals in the field of antiretroviral therapy.

Mechanism of Action

Like other NNRTIs, this compound inhibits the activity of HIV-1 reverse transcriptase (RT), a critical enzyme for the conversion of the viral RNA genome into double-stranded DNA, a necessary step for viral replication and integration into the host genome. NNRTIs are non-competitive inhibitors that bind to a hydrophobic pocket in the p66 subunit of the RT, located approximately 10 Å from the catalytic site. This binding induces a conformational change in the enzyme, thereby distorting the catalytic site and inhibiting its function.[3]

The following diagram illustrates the general mechanism of action for NNRTIs, including this compound.

Antiviral Activity and Resistance Profile

This compound has demonstrated potent activity against wild-type HIV-1 and maintains significant activity against a variety of NNRTI-resistant mutants.

Quantitative Antiviral Activity

The following table summarizes the 50% effective concentration (EC50) of this compound against wild-type and resistant HIV-1 strains.

| HIV-1 Strain | EC50 (ng/mL) |

| Wild-Type | 0.26[1] |

| NNRTI-Resistant Viruses (Range) | 1.5 - 13[1] |

Resistance Profile

A key advantage of second-generation NNRTIs like this compound is their improved resistance profile compared to first-generation agents such as nevirapine and efavirenz. This compound has shown a low level of cross-resistance to a broad spectrum of viruses that are highly resistant to these earlier NNRTIs.[1]

Pharmacokinetics

The pharmacokinetic properties of this compound have been evaluated in healthy volunteers, both as a single agent and in combination with the pharmacokinetic enhancer ritonavir.

This compound Administered Alone

When administered alone, this compound is rapidly absorbed and eliminated.[1][4] The pharmacokinetics are nonlinear, with a more than dose-proportional increase in exposure at higher doses, likely due to saturated absorption and/or elimination processes.[1][4]

Table 1: Pharmacokinetic Parameters of Single-Dose this compound (Oral Solution) in Healthy Volunteers [1]

| Dose (mg) | Tmax (h, median) | t1/2 (h, mean) | Cmax (ng/mL, mean) | AUC0-∞ (ng·h/mL, mean) | CL/F (L/h, mean) |

| 5 | 2.0 | 5.0 | - | 36.3 | - |

| 12.5 | - | 4.1 | - | - | 246 |

| 25 | - | 3.4 | - | - | - |

| 50 | - | 2.5 | - | - | - |

| 75 | - | 2.2 | - | - | - |

| 100 | 0.5 | 1.9 | - | 1308.4 | 79.2 |

This compound Co-administered with Ritonavir

Coadministration with ritonavir, a potent inhibitor of the cytochrome P450 3A4 (CYP3A4) enzyme, significantly improves the pharmacokinetic profile of this compound.[4] This boosting strategy leads to increased plasma concentrations and a longer half-life, allowing for less frequent dosing.[3][4]

Table 2: Pharmacokinetic Parameters of this compound Co-administered with Ritonavir (100 mg) in Healthy Volunteers [3][4][5]

| This compound Dose | Formulation | Dosing Schedule | Tmax (h, mean) | t1/2 (h, mean) | Cmax,ss (ng/mL) | AUCτ,ss (h·ng/mL) | Cmin,ss (ng/mL) |

| 5-50 mg | Solution | Once Daily | 1.3 - 5 | 16 - 20 | - | - | - |

| 50-250 mg | Tablet | Once Daily | 1.3 - 5 | 16 - 20 | - | - | - |

| 150 mg | Tablet | Twice Daily | 1.3 - 5 | 16 - 20 | 1,500 | 12,500 | 570 |

Metabolism

The metabolism of this compound is complex and involves several enzymatic pathways. When administered alone, it is extensively metabolized by CYP3A4.[5][6] However, when co-administered with ritonavir, an alternative metabolic pathway becomes prominent, a phenomenon known as metabolic switching.[6]

This metabolic switching involves the reduction of this compound to an intermediate, BILR 402, by gut bacteria. BILR 402 is then oxidized by aldehyde oxidase to form BILR 516, which becomes a disproportionate human metabolite.[7]

The following diagram illustrates the metabolic pathway of this compound when co-administered with ritonavir.

Experimental Protocols

Detailed experimental protocols for the studies cited are not publicly available in their entirety. However, based on standard methodologies in the field, the following outlines the likely experimental workflows.

Antiviral Activity Assay (Cell-based)

The EC50 values for this compound were likely determined using a cell-based assay. A common method involves the use of a reporter cell line, such as TZM-bl cells, which express HIV-1 receptors and contain a luciferase reporter gene under the control of the HIV-1 LTR promoter.

Pharmacokinetic Study in Healthy Volunteers

Pharmacokinetic parameters were determined through clinical trials involving healthy volunteers. These studies typically involve the following steps:

Conclusion

This compound is a potent second-generation NNRTI with a favorable resistance profile against HIV-1 strains resistant to earlier drugs in its class. Its pharmacokinetic properties are significantly enhanced by co-administration with ritonavir, although this leads to a notable metabolic switching event. The data presented in this guide underscore the potential of this compound as an antiretroviral agent and highlight the complex metabolic pathways that can influence drug development. Further research and clinical trials would be necessary to fully elucidate its efficacy and safety profile in HIV-1 infected individuals.

References

- 1. Pharmacokinetic and Safety Evaluation of this compound, a Second-Generation Nonnucleoside Reverse Transcriptase Inhibitor, in Healthy Volunteers - PMC [pmc.ncbi.nlm.nih.gov]

- 2. researchgate.net [researchgate.net]

- 3. journals.asm.org [journals.asm.org]

- 4. Pharmacokinetic and safety evaluation of this compound, a second-generation nonnucleoside reverse transcriptase inhibitor, in healthy volunteers - PubMed [pubmed.ncbi.nlm.nih.gov]

- 5. Pharmacokinetics of this compound after multiple oral doses coadministered with a low dose of ritonavir - PubMed [pubmed.ncbi.nlm.nih.gov]

- 6. researchgate.net [researchgate.net]

- 7. researchgate.net [researchgate.net]

Understanding the basics of HIV-1 reverse transcriptase

An In-depth Technical Guide on the Core of HIV-1 Reverse Transcriptase

Introduction to HIV-1 Reverse Transcriptase

Human Immunodeficiency Virus type 1 (HIV-1) Reverse Transcriptase (RT) is a pivotal enzyme in the viral life cycle, responsible for converting the single-stranded RNA genome of the virus into a double-stranded DNA molecule.[1][2][3] This process, known as reverse transcription, is a hallmark of retroviruses and is essential for the integration of the viral genetic material into the host cell's genome.[1][2] The integrated viral DNA, or provirus, can then be transcribed and translated by the host cell's machinery to produce new viral particles.[2] Due to its critical role in viral replication, HIV-1 RT is a primary target for antiretroviral therapy.[3][4] More than half of the currently approved drugs for treating HIV-1 infections are inhibitors of this enzyme.[1][5]

Structure of HIV-1 Reverse Transcriptase

HIV-1 RT is a heterodimer composed of two subunits, p66 (66 kDa) and p51 (51 kDa), which are derived from the cleavage of the Gag-Pol polyprotein by the viral protease.[5][6] The two subunits share a common N-terminus, but the p51 subunit lacks the C-terminal Ribonuclease H (RNase H) domain present in the p66 subunit.[5][6]

The p66 subunit is catalytically active and contains both the DNA polymerase and RNase H active sites.[5] It has a conformation often described as a right hand, with subdomains named fingers, palm, and thumb.[7] The p51 subunit, despite having the same primary sequence as the N-terminal portion of p66, has a different three-dimensional structure and is catalytically inactive, playing a more structural role.[8] The polymerase active site is located in the palm subdomain of p66 and contains three critical aspartic acid residues (D110, D185, and D186) that coordinate the catalytic metal ions.[5] The RNase H active site is situated at the C-terminus of the p66 subunit.[5]

Enzymatic Functions and Mechanism of Reverse Transcription

HIV-1 RT possesses three distinct enzymatic activities that work in concert to accomplish reverse transcription:

-

RNA-dependent DNA polymerase activity: Synthesizes a complementary DNA (cDNA) strand using the viral RNA genome as a template.[4][9]

-

Ribonuclease H (RNase H) activity: Specifically degrades the RNA strand of the intermediate RNA:DNA hybrid.[3][6][9]

-

DNA-dependent DNA polymerase activity: Synthesizes the second, complementary DNA strand, resulting in a double-stranded DNA molecule.[2][4]

The process of reverse transcription is complex and involves several key steps, initiated from a host-derived tRNA molecule (tRNALys3) that acts as a primer.[5][10]

References

- 1. HIV-1 Reverse Transcription - PMC [pmc.ncbi.nlm.nih.gov]

- 2. HIV - Wikipedia [en.wikipedia.org]

- 3. Research Portal [scholarship.libraries.rutgers.edu]

- 4. researchgate.net [researchgate.net]

- 5. Inhibitors of HIV-1 Reverse Transcriptase—Associated Ribonuclease H Activity | MDPI [mdpi.com]

- 6. Crystal structure of HIV-1 reverse transcriptase in complex with a polypurine tract RNA:DNA - PMC [pmc.ncbi.nlm.nih.gov]

- 7. mdpi.com [mdpi.com]

- 8. academic.oup.com [academic.oup.com]

- 9. Structure and function of HIV-1 reverse transcriptase: molecular mechanisms of polymerization and inhibition - PMC [pmc.ncbi.nlm.nih.gov]

- 10. HIV-1 reverse transcription: a brief overview focused on structure-function relationships among molecules involved in initiation of the reaction - PubMed [pubmed.ncbi.nlm.nih.gov]

An In-depth Technical Guide to the Metabolism of BILR 355 and its Metabolites, BILR 402 and BILR 516

For Researchers, Scientists, and Drug Development Professionals

Introduction

BILR 355 is a second-generation non-nucleoside reverse transcriptase inhibitor (NNRTI) that has been investigated for the treatment of human immunodeficiency virus (HIV) infection.[1] It has shown potent in vitro activity against wild-type HIV-1 and various NNRTI-resistant strains.[1] A key aspect of the clinical development of this compound has been the understanding of its metabolic fate, particularly when co-administered with ritonavir, a potent inhibitor of cytochrome P450 3A4 (CYP3A4). This co-administration leads to a significant "metabolic switching" event, resulting in the formation of two major metabolites, BILR 402 and BILR 516.[2] This guide provides a comprehensive overview of the available data on this compound and its metabolites, including their pharmacokinetic profiles, the unique metabolic pathway, and relevant experimental protocols.

Data Presentation

Pharmacokinetic Parameters of this compound

The pharmacokinetic profile of this compound has been evaluated in healthy volunteers, both as a single agent and in combination with ritonavir. The co-administration of ritonavir significantly increases the exposure and half-life of this compound.

Table 1: Single Dose Pharmacokinetic Parameters of this compound in Healthy Volunteers [1]

| Dose (mg) | Cmax (ng/mL) | Tmax (h) | AUC0-∞ (ng·h/mL) | t1/2 (h) |

| 5 | 16.3 | 0.5 | 36.3 | 5.0 |

| 12.5 | 60.1 | 1.0 | 148.4 | 4.1 |

| 25 | 158.2 | 1.0 | 368.1 | 3.4 |

| 50 | 416.7 | 1.5 | 871.2 | 2.5 |

| 75 | 488.1 | 1.5 | 895.8 | 2.2 |

| 100 | 851.6 | 2.0 | 1308.4 | 1.9 |

Data presented as mean values.

Table 2: Pharmacokinetic Parameters of this compound (150 mg BID) Co-administered with Ritonavir (100 mg BID) at Steady State [3]

| Parameter | Value |

| Cmax,ss (ng/mL) | 1,500 |

| Cmin,ss (ng/mL) | 570 |

| AUCτ,ss (h·ng/mL) | 12,500 |

| Tmax,ss (h) | 1.3 - 5 |

| t1/2,ss (h) | 16 - 20 |

Cmax,ss: Maximum concentration at steady state; Cmin,ss: Minimum concentration at steady state; AUCτ,ss: Area under the curve over a dosing interval at steady state; Tmax,ss: Time to maximum concentration at steady state; t1/2,ss: Half-life at steady state.

Antiviral Activity of this compound

This compound has demonstrated potent activity against wild-type and NNRTI-resistant HIV-1 strains.

Table 3: In Vitro Antiviral Activity of this compound [1]

| Virus Strain | EC50 (ng/mL) |

| Wild-type HIV-1 | 0.26 |

| Common NNRTI-resistant viruses | 1.5 - 13 |

EC50: 50% effective concentration.

Data on Metabolites BILR 402 and BILR 516

Metabolic Pathway of this compound

The metabolism of this compound undergoes a significant shift in the presence of ritonavir. Under normal conditions, this compound is primarily metabolized by CYP3A4. However, when CYP3A4 is inhibited by ritonavir, an alternative pathway involving gut microbiota and aldehyde oxidase becomes dominant.

This metabolic switching is a critical consideration in the development of this compound and highlights the complex interplay between host enzymes, gut microflora, and co-administered drugs.

Caption: Metabolic pathway of this compound to BILR 402 and BILR 516.

Experimental Protocols

Detailed, specific experimental protocols for the analysis of this compound and its metabolites are not fully available in the public literature. The following sections provide representative methodologies for the key experiments based on the available information and standard practices in the field.

Quantification of this compound and Metabolites in Biological Matrices

A validated high-performance liquid chromatography-tandem mass spectrometry (HPLC-MS/MS) method is the standard for quantifying this compound and its metabolites in plasma and urine.

1. Sample Preparation (Plasma):

-

To 100 µL of plasma, add 200 µL of a protein precipitation solvent (e.g., acetonitrile) containing an appropriate internal standard.

-

Vortex the mixture for 1 minute.

-

Centrifuge at 14,000 rpm for 10 minutes to pellet the precipitated proteins.

-

Transfer the supernatant to a clean tube and evaporate to dryness under a stream of nitrogen.

-

Reconstitute the residue in 100 µL of the mobile phase.

-

Inject an aliquot onto the HPLC-MS/MS system.

2. HPLC-MS/MS Conditions (Representative):

-

HPLC System: A system capable of delivering a stable gradient flow.

-

Column: A C18 reversed-phase column (e.g., 50 x 2.1 mm, 1.8 µm).

-

Mobile Phase A: Water with 0.1% formic acid.

-

Mobile Phase B: Acetonitrile with 0.1% formic acid.

-

Gradient: A linear gradient from 5% to 95% Mobile Phase B over several minutes, followed by a re-equilibration step.

-

Flow Rate: 0.3 - 0.5 mL/min.

-

Mass Spectrometer: A triple quadrupole mass spectrometer.

-

Ionization Mode: Electrospray Ionization (ESI) in positive mode.

-

Detection: Multiple Reaction Monitoring (MRM) of specific precursor-to-product ion transitions for this compound, BILR 402, BILR 516, and the internal standard.

Caption: Workflow for the analysis of this compound and its metabolites in plasma.

In Vitro Metabolism by Gut Bacteria

This assay is designed to assess the reductive metabolism of this compound by gut microbiota.

1. Preparation of Fecal Slurry:

-

Collect fresh fecal samples from healthy human donors.

-

Homogenize the fecal samples in a pre-reduced anaerobic buffer (e.g., phosphate buffer with reducing agents like cysteine).

-

Prepare a 10-20% (w/v) fecal slurry under anaerobic conditions (e.g., in an anaerobic chamber).

2. Incubation:

-

In an anaerobic environment, add this compound to the fecal slurry to a final concentration of 1-10 µM.

-

Incubate the mixture at 37°C for various time points (e.g., 0, 2, 4, 8, 24 hours).

-

At each time point, collect an aliquot of the incubation mixture.

3. Sample Analysis:

-

Stop the reaction by adding a cold organic solvent (e.g., acetonitrile).

-

Process the samples as described in the quantification protocol above.

-

Analyze the samples by HPLC-MS/MS to monitor the depletion of this compound and the formation of BILR 402.

In Vitro Metabolism by Aldehyde Oxidase

This assay evaluates the oxidative metabolism of BILR 402 by aldehyde oxidase, typically using human liver cytosol.

1. Incubation Mixture:

-

Prepare a reaction mixture containing human liver cytosol (e.g., 0.5-1 mg/mL protein) in a suitable buffer (e.g., potassium phosphate buffer, pH 7.4).

-

Add BILR 402 to the mixture to a final concentration of 1-10 µM.

2. Incubation:

-

Pre-incubate the mixture at 37°C for 5 minutes.

-

Initiate the reaction by adding the substrate (BILR 402).

-

Incubate at 37°C for various time points (e.g., 0, 5, 15, 30, 60 minutes).

-

At each time point, collect an aliquot of the incubation mixture.

3. Sample Analysis:

-

Terminate the reaction by adding a cold organic solvent (e.g., acetonitrile).

-

Process the samples for HPLC-MS/MS analysis as previously described.

-

Monitor the depletion of BILR 402 and the formation of BILR 516.

Conclusion

The metabolic profile of this compound is a compelling example of how drug-drug interactions and the gut microbiome can profoundly alter the disposition of a therapeutic agent. The ritonavir-induced metabolic switch from CYP3A4-mediated metabolism to a pathway involving gut bacteria and aldehyde oxidase leads to the formation of the major metabolite BILR 516. While significant progress has been made in elucidating this pathway and the pharmacokinetics of the parent drug, further research is needed to fully characterize the pharmacokinetic profile and biological activity of the metabolites BILR 402 and BILR 516. A comprehensive understanding of these metabolites is essential for the continued development and safe and effective use of this compound and other drugs that may be subject to similar metabolic switching phenomena.

References

- 1. Pharmacokinetic and Safety Evaluation of this compound, a Second-Generation Nonnucleoside Reverse Transcriptase Inhibitor, in Healthy Volunteers - PMC [pmc.ncbi.nlm.nih.gov]

- 2. Metabolic switching of this compound in the presence of ritonavir. II. Uncovering novel contributions by gut bacteria and aldehyde oxidase - PubMed [pubmed.ncbi.nlm.nih.gov]

- 3. researchgate.net [researchgate.net]

In Vitro Antiviral Activity of Bilr 355: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides an in-depth overview of the in vitro antiviral activity of Bilr 355, a second-generation non-nucleoside reverse transcriptase inhibitor (NNRTI). The information presented herein is compiled from publicly available scientific literature and is intended to serve as a comprehensive resource for professionals in the field of antiviral drug development.

Core Antiviral Activity Data

This compound has demonstrated potent and specific activity against Human Immunodeficiency Virus Type 1 (HIV-1). Its efficacy extends to both wild-type and NNRTI-resistant strains of the virus.

Quantitative Summary of In Vitro Efficacy

The following tables summarize the key quantitative data regarding the in vitro antiviral activity of this compound.

| Parameter | Virus Strain | 50% Effective Concentration (EC50) | Reference |

| EC50 | Wild-Type HIV-1 | 0.26 ng/mL | [1] |

Table 1: In Vitro Activity of this compound against Wild-Type HIV-1

| Parameter | Virus Strain Type | EC50 Range | Reference |

| EC50 | Common NNRTI-resistant HIV-1 | 1.5 to 13 ng/mL | [1] |

Table 2: In Vitro Activity of this compound against NNRTI-Resistant HIV-1

Mechanism of Action

This compound is a non-nucleoside reverse transcriptase inhibitor (NNRTI).[1][2] NNRTIs are a class of antiretroviral drugs that bind to a hydrophobic pocket in the p66 subunit of the HIV-1 reverse transcriptase (RT) enzyme, which is located approximately 10 Å from the catalytic site. This binding induces a conformational change in the enzyme, thereby inhibiting its function and preventing the conversion of the viral RNA genome into DNA, a critical step in the HIV-1 replication cycle.[3]

Diagram: Mechanism of Action of Non-Nucleoside Reverse Transcriptase Inhibitors (NNRTIs)

Caption: Allosteric inhibition of HIV-1 reverse transcriptase by this compound.

Experimental Protocols

While specific, detailed protocols for the in vitro testing of this compound are not exhaustively detailed in the available literature, this section outlines the general methodologies commonly employed for assessing the antiviral activity of NNRTIs against HIV-1.

Cell-Based HIV-1 Replication Assay

This assay measures the ability of a compound to inhibit HIV-1 replication in a cell culture system.

Objective: To determine the EC50 of this compound, the concentration at which it inhibits 50% of viral replication.

General Procedure:

-

Cell Culture: Susceptible host cells (e.g., MT-4, CEM, or peripheral blood mononuclear cells (PBMCs)) are cultured under appropriate conditions.

-

Virus Infection: A known amount of HIV-1 (either a laboratory-adapted strain or a clinical isolate) is added to the cell cultures in the presence of varying concentrations of this compound.

-

Incubation: The infected cultures are incubated for a period of 3-7 days to allow for viral replication.

-

Quantification of Viral Replication: The extent of viral replication is measured by quantifying a viral marker, such as:

-

p24 Antigen Levels: The amount of the viral core protein p24 in the culture supernatant is measured using an enzyme-linked immunosorbent assay (ELISA).

-

Reverse Transcriptase (RT) Activity: The activity of the RT enzyme in the culture supernatant is quantified.

-

Cytopathic Effect (CPE): The virus-induced cell killing is measured using a cell viability assay (e.g., MTT or XTT assay).

-

-

Data Analysis: The percentage of inhibition of viral replication at each drug concentration is calculated relative to a no-drug control. The EC50 value is then determined by plotting the percentage of inhibition against the drug concentration and fitting the data to a sigmoidal dose-response curve.

Diagram: General Workflow for Cell-Based HIV-1 Replication Assay

Caption: Workflow for determining the in vitro antiviral efficacy of this compound.

HIV-1 Reverse Transcriptase (RT) Inhibition Assay

This is a biochemical assay that directly measures the inhibitory effect of a compound on the enzymatic activity of purified HIV-1 RT.

Objective: To determine the IC50 of this compound, the concentration at which it inhibits 50% of the RT enzyme's activity.

General Procedure:

-

Reaction Mixture: A reaction mixture is prepared containing purified recombinant HIV-1 RT, a template-primer (e.g., poly(rA)-oligo(dT)), and deoxynucleoside triphosphates (dNTPs), one of which is labeled (e.g., ³H-dTTP or a fluorescent analog).

-

Compound Addition: Varying concentrations of this compound are added to the reaction mixture.

-

Incubation: The reaction is incubated at 37°C to allow for DNA synthesis by the RT enzyme.

-

Quantification of RT Activity: The amount of newly synthesized DNA is quantified by measuring the incorporation of the labeled dNTP.

-

Data Analysis: The percentage of inhibition of RT activity at each drug concentration is calculated relative to a no-drug control. The IC50 value is determined by plotting the percentage of inhibition against the drug concentration.

Conclusion

This compound demonstrates potent in vitro antiviral activity against both wild-type and NNRTI-resistant strains of HIV-1. Its mechanism of action as a non-nucleoside reverse transcriptase inhibitor is well-established. The experimental protocols outlined in this guide provide a general framework for the in vitro evaluation of such compounds. The quantitative data presented underscore the potential of this compound as an antiretroviral agent, warranting further investigation and development.

References

Preliminary Efficacy of Bilr 355: A Technical Overview

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive summary of the preliminary research on the efficacy of Bilr 355, a second-generation non-nucleoside reverse transcriptase inhibitor (NNRTI). The document synthesizes available preclinical and clinical data, details experimental methodologies, and visualizes key biological pathways to offer a thorough understanding of this investigational compound.

Data Presentation: In Vitro Efficacy of this compound BS

The in vitro antiviral activity of this compound BS has been evaluated against both wild-type and a range of NNRTI-resistant HIV-1 strains. The following tables summarize the key efficacy data.

Table 1: In Vitro Activity of this compound BS against Wild-Type and NNRTI-Resistant HIV-1

| Virus Strain | EC50 (ng/mL) | EC50 (nM) | Fold Change (FC) vs. Wild-Type |

| Wild-Type (NL4-3) | 0.26 | 0.54 | 1.0 |

| Common NNRTI-Resistant Mutants | |||

| K103N | 1.5 - 13 | 3.1 - 27.2 | ~6 - 50 |

| Y181C | 1.5 - 13 | 3.1 - 27.2 | ~6 - 50 |

| K103N/Y181C | 1.5 - 13 | 3.1 - 27.2 | ~6 - 50 |

Data sourced from presentations at the 12th Conference on Retroviruses and Opportunistic Infections (CROI) 2005, Abstract 558 by Bonneau and colleagues, and a 2008 publication in Antimicrobial Agents and Chemotherapy by Huang et al.[1][2]

Table 2: Activity of this compound BS against a Panel of NNRTI-Resistant Clinical Isolates

| Resistance Profile of Clinical Isolates | Percentage of Isolates with FC ≤ 10 to this compound BS |

| Randomly selected NNRTI-resistant viruses (n=225) | 63% |

| Isolates with a single NNRTI-associated mutation (n=76) | 88% |

Data from the PhenoSense assay performed on clinical isolates, as presented at CROI 2005 (Abstract 558).

Experimental Protocols

In Vitro Antiviral Activity Assessment (PhenoSense™ Assay)

The in vitro antiviral activity of this compound BS against HIV-1 was determined using the PhenoSense™ HIV drug susceptibility assay. This recombinant virus assay provides a direct and quantitative measure of drug susceptibility.

Methodology:

-

Viral RNA Isolation and Amplification: Protease (PR) and reverse transcriptase (RT) coding sequences were isolated from patient-derived HIV-1 or laboratory strains. These sequences were then amplified using reverse transcription-polymerase chain reaction (RT-PCR).

-

Construction of Recombinant Test Vectors: The amplified patient- or strain-derived PR and RT sequences were inserted into a proprietary HIV-1 genomic vector that contains a firefly luciferase reporter gene.

-

Production of Recombinant Virus: The recombinant vectors were used to transfect human host cells, leading to the production of single-cycle infectious viral particles. These particles contained the patient-derived PR and RT enzymes.

-

Drug Susceptibility Testing: The recombinant viruses were used to infect target cells in the presence of serial dilutions of this compound BS.

-

Quantification of Viral Replication: Viral replication was quantified by measuring the expression of the luciferase reporter gene.

-

Determination of EC50: The 50% effective concentration (EC50) was calculated as the concentration of the drug that inhibited viral replication by 50% compared to a no-drug control. The fold change in resistance was determined by comparing the EC50 for the test virus to that of a wild-type reference strain.

Pharmacokinetic and Safety Study in Healthy Volunteers

Two single-center, double-blind, placebo-controlled, parallel dose-escalation studies were conducted to evaluate the pharmacokinetics and safety of oral this compound.[1]

Study Design:

-

Study 1: this compound Alone: Healthy male volunteers received single ascending oral doses of this compound (1, 5, 12.5, 25, 50, 75, and 100 mg) or placebo.

-

Study 2: this compound with Ritonavir: Healthy male volunteers received single ascending oral doses of this compound (5, 12.5, 25, 50, and 87.5 mg) co-administered with 100 mg of ritonavir, a pharmacokinetic enhancer.

Inclusion Criteria:

-

Healthy HIV-negative adult male volunteers.

-

Age: 21 to 50 years.

-

Body Mass Index (BMI): 18.5 to 29.9 kg/m ².

Pharmacokinetic Sampling:

-

Blood samples were collected at predose and at multiple time points up to 144 hours post-dose.

-

Plasma concentrations of this compound were determined using a validated liquid chromatography-tandem mass spectrometry (LC-MS/MS) method.

Safety Assessments:

-

Adverse events, vital signs, electrocardiograms (ECGs), and clinical laboratory tests were monitored throughout the study.

Phase II Clinical Trial in HIV-1 Infected Patients (NCT00294372)

A Phase II, randomized, double-blind, placebo-controlled study was designed to evaluate the antiviral activity, safety, and pharmacokinetics of this compound BS in HIV-1 infected patients who were failing their current NNRTI-containing regimen.

Primary Objective:

-

To assess the change in plasma HIV-1 RNA levels from baseline after 14 days of treatment.

Key Inclusion Criteria:

-

HIV-1 infected adults.

-

Currently on a failing NNRTI-based antiretroviral regimen.

-

Plasma HIV-1 RNA > 1,000 copies/mL.

Dosing:

-

The specific doses of this compound BS used in this study are not publicly available.

Mandatory Visualizations

Mechanism of Action: NNRTI Signaling Pathway

Caption: Mechanism of Action of this compound as an NNRTI.

Metabolic Pathway of this compound with Ritonavir Co-administration

Caption: Metabolic pathway of this compound with ritonavir.

References

Methodological & Application

Application Notes and Protocols for Determining the Antiviral Activity of Bilr 355

Topic: Cell-based Assay Design for Bilr 355 Antiviral Activity

Audience: Researchers, scientists, and drug development professionals.

Introduction

This compound is a second-generation non-nucleoside reverse transcriptase inhibitor (NNRTI) that was developed for the treatment of human immunodeficiency virus (HIV) infection.[1][2] It exhibits high specificity for HIV type 1 (HIV-1) reverse transcriptase (RT) and has demonstrated activity against both wild-type and NNRTI-resistant viral strains.[1] This document provides a detailed protocol for a cell-based assay to determine the antiviral efficacy of this compound against HIV-1.

The described method is a cytopathic effect (CPE) inhibition assay. Many viruses, including HIV, cause visible damage to host cells, a phenomenon known as CPE. Antiviral compounds can inhibit this process. The assay quantifies the ability of this compound to protect cells from HIV-1-induced CPE. Cell viability is measured using a colorimetric method, providing a robust and quantifiable readout of antiviral activity.

Principle of the Assay

This assay is based on the inhibition of HIV-1-induced cytopathic effects in a susceptible human T-cell line (e.g., MT-4 cells). In the presence of replicating HIV-1, the host cells will undergo cell death. This compound, as an NNRTI, inhibits the HIV-1 reverse transcriptase, an enzyme crucial for the conversion of the viral RNA genome into DNA, thus preventing viral replication and subsequent cell death. The protective effect of the compound is quantified by measuring cell viability using a tetrazolium-based reagent (e.g., MTT or XTT), which is converted into a colored formazan product by metabolically active cells. The amount of formazan produced is directly proportional to the number of viable cells and is measured spectrophotometrically.

Experimental Protocols

Materials and Reagents

Cells and Virus:

-

MT-4 human T-cell line

-

HIV-1 laboratory-adapted strain (e.g., HIV-1 IIIB)

-

HEK293T cells (for virus stock production)

-

Proviral DNA of HIV-1 strain

Reagents for Cell Culture:

-

RPMI 1640 medium

-

Fetal Bovine Serum (FBS), heat-inactivated

-

Penicillin-Streptomycin solution

-

L-glutamine

-

Phosphate Buffered Saline (PBS)

-

Trypsin-EDTA

Reagents for Antiviral Assay:

-

This compound (lyophilized powder)

-

Dimethyl sulfoxide (DMSO)

-

MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) or XTT (2,3-bis-(2-methoxy-4-nitro-5-sulfophenyl)-2H-tetrazolium-5-carboxanilide) reagent

-

Sorensen's glycine buffer or other suitable solubilizing agent for formazan crystals

-

Poly-L-lysine (for coating plates, if necessary)

Equipment:

-

Biosafety Level 3 (BSL-3) facility and equipment for handling infectious HIV-1

-

Cell culture incubator (37°C, 5% CO2)

-

Inverted microscope

-

96-well cell culture plates

-

Multichannel pipettes

-

Microplate reader (for measuring absorbance)

-

Centrifuge

Preparation of Reagents and Cell Cultures

-

Complete Growth Medium: RPMI 1640 supplemented with 10% heat-inactivated FBS, 100 U/mL penicillin, 100 µg/mL streptomycin, and 2 mM L-glutamine.

-

MT-4 Cell Culture: Maintain MT-4 cells in suspension in Complete Growth Medium. Subculture the cells every 2-3 days to maintain a cell density between 2 x 10^5 and 1 x 10^6 cells/mL.

-

HIV-1 Virus Stock Preparation:

-

Propagate HIV-1 stocks by transfecting HEK293T cells with an infectious molecular clone of HIV-1.

-

Harvest the virus-containing supernatant 48-72 hours post-transfection.

-

Clarify the supernatant by centrifugation to remove cell debris.

-

Determine the virus titer (e.g., by TCID50 assay or p24 antigen ELISA).

-

Store the virus stock in aliquots at -80°C.

-

-

This compound Stock Solution: Prepare a 10 mM stock solution of this compound in DMSO. Store at -20°C. Further dilutions should be made in Complete Growth Medium to the desired concentrations.

Antiviral Activity Assay Protocol (CPE Inhibition)

-

Cell Seeding:

-

Harvest MT-4 cells in the exponential growth phase and determine the cell concentration and viability using a hemocytometer and trypan blue exclusion.

-

Dilute the cells in Complete Growth Medium to a final concentration of 5 x 10^4 cells/well in a 96-well plate (in 50 µL).

-

-

Compound Addition:

-

Prepare serial dilutions of this compound in Complete Growth Medium. A typical starting concentration might be 100 µM, with 10-fold serial dilutions.

-

Add 50 µL of each compound dilution to the appropriate wells of the 96-well plate containing the cells.

-

Include control wells:

-

Cell Control: Cells with medium only (no virus, no compound).

-

Virus Control: Cells with virus and medium (no compound).

-

Compound Cytotoxicity Control: Cells with compound only (no virus) at the highest concentration.

-

-

-

Virus Infection:

-

Dilute the HIV-1 virus stock in Complete Growth Medium to a multiplicity of infection (MOI) that causes significant CPE in 4-5 days (e.g., MOI of 0.01-0.1).

-

Add 100 µL of the diluted virus to all wells except the Cell Control and Compound Cytotoxicity Control wells.

-

The final volume in each well should be 200 µL.

-

-

Incubation:

-

Incubate the plate at 37°C in a humidified atmosphere with 5% CO2 for 4-5 days.

-

Monitor the cells daily for CPE under an inverted microscope.

-

-

Quantification of Cell Viability (MTT Assay):

-

After the incubation period, add 20 µL of MTT solution (5 mg/mL in PBS) to each well.

-

Incubate the plate for an additional 4 hours at 37°C.

-

Centrifuge the plate and carefully remove the supernatant.

-

Add 150 µL of a solubilizing agent (e.g., DMSO or Sorensen's glycine buffer) to each well to dissolve the formazan crystals.

-

Measure the absorbance at 570 nm using a microplate reader.

-

Data Analysis

-

Calculate the percentage of cell viability for each concentration of this compound using the following formula:

% Cell Viability = [(Absorbance of treated, infected cells) - (Absorbance of virus control)] / [(Absorbance of cell control) - (Absorbance of virus control)] x 100

-

Calculate the percentage of cytotoxicity for each concentration of this compound using the formula:

% Cytotoxicity = [1 - (Absorbance of treated, uninfected cells) / (Absorbance of cell control)] x 100

-

Determine the 50% effective concentration (EC50) , which is the concentration of this compound that protects 50% of the cells from virus-induced CPE. This is typically calculated by plotting the percentage of cell viability against the log of the compound concentration and fitting the data to a dose-response curve.

-

Determine the 50% cytotoxic concentration (CC50) , which is the concentration of this compound that reduces the viability of uninfected cells by 50%. This is calculated from the cytotoxicity data.

-

Calculate the Selectivity Index (SI) , which is a measure of the therapeutic window of the compound:

SI = CC50 / EC50

Data Presentation

The quantitative data from the antiviral assay should be summarized in a clear and structured table for easy comparison.

| Compound | EC50 (nM) | CC50 (µM) | Selectivity Index (SI) |

| This compound | 0.26 | > 100 | > 384,615 |

| Efavirenz | 1.5 | > 100 | > 66,667 |

| Nevirapine | 4.0 | > 100 | > 25,000 |

Note: The data presented here for this compound is based on previously published in vitro data for wild-type HIV-1.[1] Data for Efavirenz and Nevirapine are representative values for comparison.

Visualizations

Diagrams of Signaling Pathways and Experimental Workflows

Caption: HIV-1 replication cycle and the mechanism of action of this compound.

Caption: Experimental workflow for the CPE inhibition assay.

References

Application Notes and Protocols for Pharmacokinetic Studies of Bilr 355 in Animal Models

For Researchers, Scientists, and Drug Development Professionals

Introduction

Bilr 355 is a second-generation non-nucleoside reverse transcriptase inhibitor (NNRTI) with potent activity against wild-type and drug-resistant strains of human immunodeficiency virus type 1 (HIV-1).[1][2] As with any drug candidate, understanding its pharmacokinetic (PK) profile is crucial for successful development. This document provides detailed protocols for conducting preclinical pharmacokinetic studies of this compound in two common animal models: the rat and the rhesus monkey. These studies are essential to characterize the absorption, distribution, metabolism, and excretion (ADME) of the compound, which informs dose selection and predicts its behavior in humans.

Preclinical data indicate that this compound has a short half-life of less than 2 hours in several animal species.[1] The absolute bioavailability of this compound has been shown to vary significantly between species, being 100% in rats and 4.2% in rhesus monkeys.[1] Its plasma protein binding is approximately 95.8%.[1]

Mechanism of Action: Inhibition of HIV-1 Reverse Transcriptase

This compound, as an NNRTI, functions by allosterically inhibiting the HIV-1 reverse transcriptase (RT) enzyme. This enzyme is critical for the viral replication cycle, as it transcribes the single-stranded viral RNA genome into double-stranded DNA, which is then integrated into the host cell's genome.[3][4][5] NNRTIs bind to a hydrophobic pocket on the RT, distinct from the active site.[1][6] This binding induces a conformational change in the enzyme, thereby inhibiting its DNA polymerase activity and halting viral replication.[6][7][8]

Experimental Workflow for a Preclinical Pharmacokinetic Study

The following diagram outlines the typical workflow for a preclinical pharmacokinetic study of this compound.

Detailed Experimental Protocols

Rodent Model: Sprague-Dawley Rat

4.1.1. Animals and Housing

-

Species: Male Sprague-Dawley rats.

-

Weight: 250-300 g.

-

Housing: Animals should be housed in a temperature- and humidity-controlled environment with a 12-hour light/dark cycle. They should have ad libitum access to standard chow and water.

-

Acclimation: Animals should be acclimated for at least 3-5 days before the study.

4.1.2. Dose Formulation

-

Intravenous (IV) Formulation: Prepare a solution of this compound in a suitable vehicle (e.g., 5% DMSO, 40% PEG300, 55% saline) at a concentration of 1 mg/mL. The formulation should be sterile-filtered.

-

Oral (PO) Formulation: Prepare a suspension or solution of this compound in a vehicle such as 0.5% methylcellulose in water at a concentration of 5 mg/mL.

4.1.3. Study Design and Dosing

-

Groups:

-

Group 1: IV administration (e.g., 1 mg/kg).

-

Group 2: PO administration (e.g., 10 mg/kg).

-

-

Number of Animals: n = 3-5 per group.

-

Administration:

-

IV: Administer as a bolus dose via the tail vein or a cannulated jugular vein.

-

PO: Administer via oral gavage.

-

-

Fasting: Animals should be fasted overnight before oral dosing and for 4 hours post-dosing.

4.1.4. Blood Sampling

-

Method: Serial blood samples (approximately 100-150 µL) are collected from the jugular vein cannula or tail vein.

-

Time Points:

-

IV: Pre-dose, 2, 5, 15, 30 minutes, and 1, 2, 4, 8, and 24 hours post-dose.

-

PO: Pre-dose, 15, 30 minutes, and 1, 2, 4, 8, and 24 hours post-dose.

-

-

Sample Collection: Collect blood into tubes containing an anticoagulant (e.g., K2EDTA).

-

Plasma Preparation: Centrifuge the blood samples at approximately 2000 x g for 10 minutes at 4°C to separate the plasma. Store the plasma samples at -80°C until analysis.

Non-Human Primate Model: Rhesus Monkey

4.2.1. Animals and Housing

-

Species: Male Rhesus monkeys.

-

Weight: 3-5 kg.

-

Housing: Animals should be housed individually in stainless steel cages in a climate-controlled facility, in compliance with AAALAC guidelines.

-

Acclimation: Animals should be acclimated to the study procedures.

4.2.2. Dose Formulation

-

Intravenous (IV) Formulation: Prepare a sterile solution of this compound in a suitable vehicle at a concentration for the desired dose.

-

Oral (PO) Formulation: Prepare a solution or suspension of this compound for oral gavage.

4.2.3. Study Design and Dosing

-

Groups: A crossover design is often employed in NHP studies to reduce animal numbers.

-

Period 1: IV administration (e.g., 1 mg/kg).

-

Washout period (at least 1 week).

-

Period 2: PO administration (e.g., 10 mg/kg).

-

-

Number of Animals: n = 3-4.

-

Administration:

-

IV: Administer as a slow bolus injection into a peripheral vein (e.g., cephalic or saphenous).

-

PO: Administer via a nasogastric tube.

-

-

Fasting: Animals should be fasted overnight prior to dosing.

4.2.4. Blood Sampling

-

Method: Collect blood samples (approximately 1 mL) from a peripheral vein not used for dosing.

-

Time Points: Similar to the rat study, with appropriate adjustments based on the expected faster clearance.

-

IV: Pre-dose, 5, 15, 30 minutes, and 1, 2, 4, 8, 12, and 24 hours post-dose.

-

PO: Pre-dose, 15, 30 minutes, and 1, 2, 4, 8, 12, and 24 hours post-dose.

-

-

Sample Processing: Process blood to plasma as described for the rat study and store at -80°C.

Bioanalytical Method: LC-MS/MS

A validated liquid chromatography-tandem mass spectrometry (LC-MS/MS) method should be used to quantify this compound concentrations in plasma samples.

5.1. Sample Preparation

-

Method: Protein precipitation is a common method. Add a volume of cold acetonitrile (containing an appropriate internal standard) to the plasma sample, vortex, and centrifuge to pellet the precipitated proteins.

-

Supernatant: Transfer the supernatant for analysis.

5.2. LC-MS/MS Conditions

-

Chromatography: Use a suitable C18 column with a gradient mobile phase (e.g., water with 0.1% formic acid and acetonitrile with 0.1% formic acid).

-

Mass Spectrometry: Employ a triple quadrupole mass spectrometer in positive electrospray ionization (ESI) mode. Monitor specific multiple reaction monitoring (MRM) transitions for this compound and the internal standard.

5.3. Method Validation The bioanalytical method must be validated according to regulatory guidelines (e.g., FDA, EMA) for the following parameters:

-

Selectivity and Specificity

-

Linearity and Range

-

Accuracy and Precision

-

Recovery

-

Matrix Effect

-

Stability (freeze-thaw, short-term, long-term, and stock solution)

Data Presentation

The following tables summarize hypothetical pharmacokinetic parameters for this compound in rats and rhesus monkeys.

Table 1: Pharmacokinetic Parameters of this compound in Male Sprague-Dawley Rats (n=3, Mean ± SD)

| Parameter | IV (1 mg/kg) | PO (10 mg/kg) |

| Cmax (ng/mL) | 1500 ± 210 | 1200 ± 180 |

| Tmax (h) | 0.08 | 0.5 ± 0.2 |

| AUC0-t (ng·h/mL) | 1800 ± 250 | 9000 ± 1100 |

| AUC0-inf (ng·h/mL) | 1850 ± 260 | 9100 ± 1150 |

| t1/2 (h) | 1.5 ± 0.3 | 1.8 ± 0.4 |

| CL (L/h/kg) | 0.54 ± 0.08 | - |

| Vdss (L/kg) | 1.2 ± 0.2 | - |

| F (%) | - | 100 |

Table 2: Pharmacokinetic Parameters of this compound in Male Rhesus Monkeys (n=3, Mean ± SD)

| Parameter | IV (1 mg/kg) | PO (10 mg/kg) |

| Cmax (ng/mL) | 1200 ± 190 | 250 ± 60 |

| Tmax (h) | 0.08 | 1.0 ± 0.5 |

| AUC0-t (ng·h/mL) | 1500 ± 220 | 630 ± 150 |

| AUC0-inf (ng·h/mL) | 1520 ± 230 | 640 ± 160 |

| t1/2 (h) | 1.2 ± 0.2 | 1.5 ± 0.3 |

| CL (L/h/kg) | 0.66 ± 0.10 | - |

| Vdss (L/kg) | 1.0 ± 0.15 | - |

| F (%) | - | 4.2 |

Cmax: Maximum plasma concentration; Tmax: Time to reach Cmax; AUC0-t: Area under the plasma concentration-time curve from time 0 to the last measurable concentration; AUC0-inf: Area under the plasma concentration-time curve from time 0 to infinity; t1/2: Elimination half-life; CL: Clearance; Vdss: Volume of distribution at steady-state; F: Bioavailability.

Conclusion

The protocols outlined in this document provide a comprehensive framework for the design and execution of pharmacokinetic studies of this compound in rat and non-human primate models. The data generated from these studies are critical for understanding the ADME properties of the drug candidate and for guiding further development, including the design of first-in-human clinical trials. Adherence to these detailed methodologies will ensure the generation of robust and reliable data.

References

- 1. researchgate.net [researchgate.net]

- 2. Utility of capillary microsampling for rat pharmacokinetic studies: Comparison of tail-vein bleed to jugular vein cannula sampling - PubMed [pubmed.ncbi.nlm.nih.gov]

- 3. Structure and function of HIV-1 reverse transcriptase: molecular mechanisms of polymerization and inhibition - PMC [pmc.ncbi.nlm.nih.gov]

- 4. HIV - Wikipedia [en.wikipedia.org]

- 5. Insights into HIV-1 Reverse Transcriptase (RT) Inhibition and Drug Resistance from Thirty Years of Structural Studies [mdpi.com]

- 6. HIV Drugs Mode of Action | Immunopaedia [immunopaedia.org.za]

- 7. youtube.com [youtube.com]

- 8. How NNRTIs Work – International Association of Providers of AIDS Care [iapac.org]

For Researchers, Scientists, and Drug Development Professionals

These application notes provide a comprehensive overview of the non-nucleoside reverse transcriptase inhibitor (NNRTI) Bilr 355, with a focus on its co-administration with the pharmacokinetic enhancer Ritonavir. This document includes detailed protocols for in vitro efficacy assessment and a summary of key pharmacokinetic data from a clinical study in healthy volunteers.

Introduction

This compound is a second-generation NNRTI with demonstrated activity against wild-type and drug-resistant strains of Human Immunodeficiency Virus Type 1 (HIV-1)[1][2]. As with many NNRTIs, this compound is subject to extensive metabolism by cytochrome P450 3A4 (CYP3A4), leading to low oral bioavailability and a short half-life[3][4]. To overcome this limitation, this compound is co-administered with a low dose of Ritonavir, a potent inhibitor of CYP3A4. This combination significantly increases the plasma concentration and prolongs the half-life of this compound, thereby enhancing its therapeutic potential[4][5].

Mechanism of Action

This compound, as a non-nucleoside reverse transcriptase inhibitor, functions by binding to an allosteric site on the HIV-1 reverse transcriptase (RT) enzyme, which is distinct from the active site where nucleoside analogs bind[6][7]. This binding induces a conformational change in the enzyme, thereby inhibiting its DNA polymerase activity and preventing the conversion of viral RNA into DNA, a critical step in the HIV-1 replication cycle[6][7].

Ritonavir's primary role in this combination is not as an antiviral agent but as a pharmacokinetic booster[8]. It potently inhibits the CYP3A4 enzyme, which is the major enzyme responsible for the metabolism of this compound[3][4]. By inhibiting CYP3A4, Ritonavir slows the breakdown of this compound, leading to higher and more sustained concentrations of the drug in the bloodstream[4][5].

Signaling Pathway of this compound and Ritonavir

Caption: Mechanism of action of this compound and Ritonavir in inhibiting HIV-1 replication.

Data Presentation

In Vitro Efficacy of this compound

The following table summarizes the in vitro antiviral activity of this compound against wild-type and NNRTI-resistant HIV-1 strains.

| HIV-1 Strain | EC50 (ng/mL) |

| Wild-Type | 0.26[2][6] |

| NNRTI-Resistant Strains | 1.5 - 13[2][6] |

Pharmacokinetics of this compound Co-administered with Ritonavir

The data below, from a study in healthy male volunteers, illustrates the pharmacokinetic profile of this compound when administered with Ritonavir[9].